

Application Notes and Protocols for Propylidene Phthalide as an Analytical Standard

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Compound of Interest

Compound Name: *Propylidene phthalide*

Cat. No.: *B7823277*

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Introduction

Propylidene phthalide (CAS No. 17369-59-4) is a synthetic fragrance ingredient and flavoring agent.^[1] Its presence in consumer products such as cosmetics, personal care items, and food products necessitates accurate analytical quantification for quality control, regulatory compliance, and safety assessment.^[2] These application notes provide comprehensive information and protocols for the use of **propylidene phthalide** as an analytical standard in various chromatographic techniques.

Propylidene phthalide exists as a mixture of cis (Z) and trans (E) isomers.^[3] Analytical standards of **propylidene phthalide** are available with a purity of $\geq 97.0\%$ (sum of isomers, determined by GC). It is supplied as a neat liquid and should be stored at 2-8°C.

Physicochemical Data

A summary of the key physical and chemical properties of **propylidene phthalide** is presented in the table below.

Property	Value	Reference(s)
Chemical Name	3-Propylidene-1(3H)-isobenzofuranone	
Synonyms	Propylidene phthalide, Celeriax	[1]
CAS Number	17369-59-4	
Molecular Formula	C ₁₁ H ₁₀ O ₂	[2]
Molecular Weight	174.20 g/mol	[2]
Appearance	Colorless to pale yellow clear liquid	[4]
Melting Point	5 °C (lit.)	
Boiling Point	170 °C/12 mmHg (lit.)	
Density	1.122 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.586 (lit.)	[3]
Solubility	Insoluble in water; soluble in ethanol and oils.	[2]
Purity (Analytical Standard)	≥97.0% (sum of isomers, GC)	

Stability and Storage

Propylidene phthalide analytical standards have a limited shelf life, and the expiry date should be noted from the label. It is recommended to store the standard at 2-8°C. The compound may be sensitive to prolonged exposure to air and moisture.[4] Forced degradation studies are recommended to understand the stability of the compound under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5][6][7]

Experimental Protocols

The following are general protocols for the use of **propylidene phthalide** as an analytical standard in HPLC-UV and LC-MS/MS. These protocols should be optimized for specific

instrumentation and matrices.

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the use of **propylidene phthalide** as an external standard for quantification.

4.1.1. Materials and Reagents

- **Propylidene phthalide** analytical standard ($\geq 97.0\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Volumetric flasks and pipettes
- HPLC system with a UV detector

4.1.2. Preparation of Standard Solutions

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of **propylidene phthalide** analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

4.1.3. Sample Preparation The sample preparation method will depend on the matrix. For cosmetic products, a simple dilution with a suitable solvent like ethanol or methanol may be sufficient.[8] For more complex matrices, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

4.1.4. Chromatographic Conditions (General Example)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water is often suitable for the separation of fragrance allergens.[9] A starting point could be a gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection Wavelength: Based on the UV spectrum of **propylidene phthalide**. A diode array detector (DAD) can be used to identify the optimal wavelength.[8]

4.1.5. Calibration and Quantification

- Inject the series of working standard solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area of **propylidene phthalide** against the concentration of the standards.
- Inject the prepared sample solutions.
- Determine the concentration of **propylidene phthalide** in the samples by comparing their peak areas to the calibration curve.

Protocol for Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the use of **propylidene phthalide** as a standard, potentially with an internal standard for enhanced accuracy.

4.2.1. Materials and Reagents

- **Propylidene phthalide** analytical standard (≥97.0% purity)

- Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled **propylidene phthalide**.
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid or ammonium acetate (LC-MS grade)
- LC-MS/MS system with an electrospray ionization (ESI) source

4.2.2. Preparation of Standard and Sample Solutions

- Prepare stock and working standard solutions of **propylidene phthalide** as described in the HPLC-UV protocol, using LC-MS grade solvents.
- Prepare a stock solution of the internal standard.
- Spike all standard and sample solutions with a constant concentration of the internal standard.

4.2.3. Chromatographic Conditions (General Example)

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C
- Gradient: A suitable gradient to separate **propylidene phthalide** from matrix components.

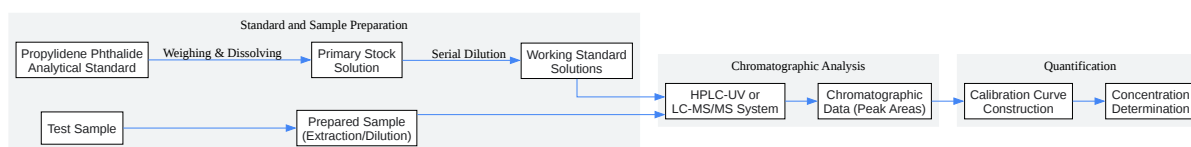
4.2.4. Mass Spectrometry Conditions (General Example)

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion > Product Ion Transitions: These need to be determined by infusing a standard solution of **propylidene phthalide** into the mass spectrometer. For phthalates, characteristic precursor ions are often observed.^{[10][11]}
- Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

4.2.5. Calibration and Quantification

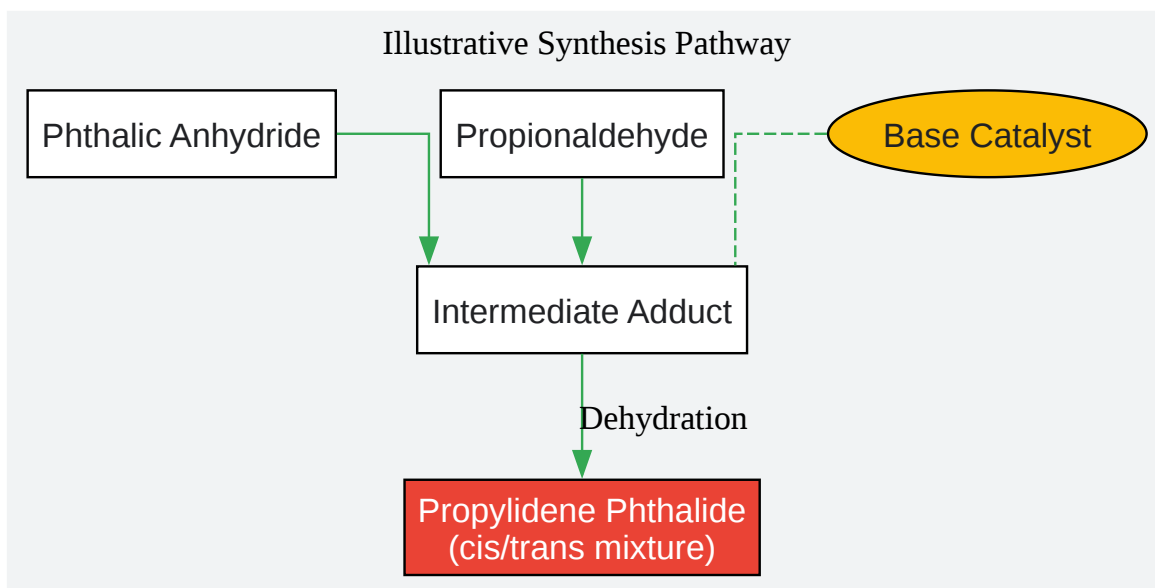
- Inject the series of standard solutions.
- Construct a calibration curve by plotting the ratio of the peak area of **propylidene phthalide** to the peak area of the internal standard against the concentration of the standards.
- Inject the prepared sample solutions.
- Quantify **propylidene phthalide** in the samples using the calibration curve.

Visualizations



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Caption: Workflow for quantitative analysis using **propylidene phthalide** as an analytical standard.



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Caption: A simplified representation of a potential synthesis route for **propylidene phthalide**.

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